![molecular formula C6H9BN2O2 B1425865 3,5-Diaminophenylboronic acid CAS No. 89641-16-7](/img/structure/B1425865.png)
3,5-Diaminophenylboronic acid
Overview
Description
3,5-Diaminophenylboronic acid is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular formula of 3,5-Diaminophenylboronic acid is C6H9BN2O2 . The boronic acid vibrational band of the title molecules contain O–H and B–O vibrational modes .Chemical Reactions Analysis
The five basic types of chemical reactions are combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction will allow you to place it into one of these categories .Physical And Chemical Properties Analysis
3,5-Diaminophenylboronic acid is a white or off-white powder that is slightly soluble in water. Its molecular weight is 151.959 Da .Scientific Research Applications
Sensing Applications
Boronic acids, including 3,5-Diaminophenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Synthesis and Characterization
This compound is used in the synthesis and characterization of new materials due to its unique chemical properties. It can be involved in the creation of two-dimensional nanomaterials that have significant electrochemical applications .
Safety and Hazards
Future Directions
Boronic acids, including 3,5-Diaminophenylboronic acid, have been regarded as regulators of the physiological function of organisms, enabling continuous glucose monitoring and responsive insulin release . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
properties
IUPAC Name |
(3,5-diaminophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKYHBFROJAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717253 | |
Record name | (3,5-Diaminophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminophenylboronic acid | |
CAS RN |
89641-16-7 | |
Record name | (3,5-Diaminophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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